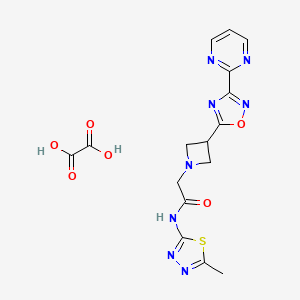

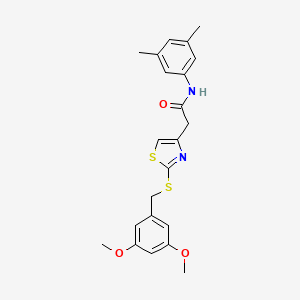

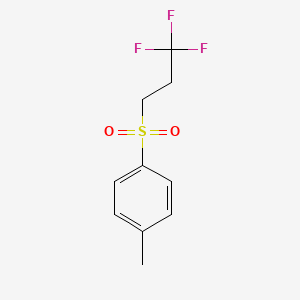

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves strategic methods, including carbodiimide condensation catalysis, for creating N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, which share a similar thiadiazolyl core to the compound of interest (Yu et al., 2014). Additionally, the use of 2-chloronicotinonitrile as a starting point for synthesizing N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a 1,3,4-thiadiazole substituent indicates the versatility of starting materials in synthesizing complex heterocycles (Zhou Bing-se, 2013).

Molecular Structure Analysis

The structural elucidation of these compounds typically involves various spectroscopic techniques, including IR, 1H NMR, and elemental analysis. The confirmation of intermediate compounds such as 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine through single-crystal X-ray diffraction highlights the importance of detailed structural analysis in understanding the molecular framework of these compounds (Yu et al., 2014).

Chemical Reactions and Properties

The chemical properties of thiadiazole derivatives, including their reactivity and potential for further functionalization, are significant for exploring their utility in various applications. The creation of bi-heterocyclic compounds through the reaction of electrophilic and nucleophilic components demonstrates the compound's versatility and potential for chemical modifications (Abbasi et al., 2018).

Applications De Recherche Scientifique

Synthesis and Characterization of Heterocyclic Derivatives : El‐Sayed et al. (2008) synthesized new N- and S-substituted 1,3,4-oxadiazole derivatives and a series of bicyclic 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives. These compounds were characterized using spectral and analytical data, emphasizing their structural novelty and potential applications (El‐Sayed et al., 2008).

Antimicrobial Agent Synthesis : Ansari and Lal (2009) conducted efficient synthesis of novel azetidin-2-ones, showcasing the antimicrobial potential of these compounds, thus contributing to the field of medicinal chemistry and drug discovery (Ansari & Lal, 2009).

Synthesis of Acetamide Derivatives : Yu et al. (2014) prepared novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, providing insights into the methods of synthesis and potential applications of these compounds (Yu et al., 2014).

NMR Study of Novel Oxadiazole Derivative : Ying-jun (2012) conducted a detailed NMR study of a novel 1,3,4-oxadiazole derivative, contributing to the understanding of the structural aspects and potential applications of these compounds in various fields (Li Ying-jun, 2012).

Synthesis and Evaluation of Bi-Heterocycles : Abbasi et al. (2020) synthesized a new series of S-substituted acetamides derivatives and evaluated them for enzyme inhibition and cytotoxic behavior, demonstrating the biomedical potential of these compounds (Abbasi et al., 2020).

Design and Synthesis of CRMP 1 Inhibitors : Panchal et al. (2020) designed and synthesized 1,3,4-oxadiazole derivatives as Collapsin response mediator protein 1 (CRMP 1) inhibitors, indicating their potential use in small lung cancer treatment (Panchal, Rajput, & Patel, 2020).

Carcinogenicity Studies : Cohen et al. (1975) investigated the carcinogenicity of various 5-nitrofurans with heterocyclic substituents, providing essential information on the safety and potential risks associated with these compounds (Cohen et al., 1975).

Anticancer Screening of Imidazothiadiazole Analogs : Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their cytotoxic activities against various cancer cell lines (Abu-Melha, 2021).

Propriétés

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N8O2S.C2H2O4/c1-8-19-20-14(25-8)17-10(23)7-22-5-9(6-22)13-18-12(21-24-13)11-15-3-2-4-16-11;3-1(4)2(5)6/h2-4,9H,5-7H2,1H3,(H,17,20,23);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOAPSGMQCXDMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N8O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dimethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-2-carboxamide](/img/structure/B2482691.png)

![5-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2482698.png)

![3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2482700.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2482705.png)

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2482709.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2482712.png)